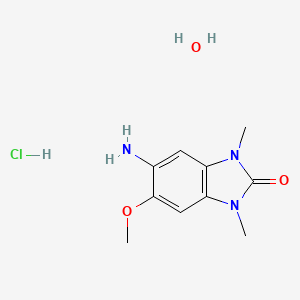

5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride hydrate

CAS No.:

Cat. No.: VC8907544

Molecular Formula: C10H16ClN3O3

Molecular Weight: 261.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16ClN3O3 |

|---|---|

| Molecular Weight | 261.70 g/mol |

| IUPAC Name | 5-amino-6-methoxy-1,3-dimethylbenzimidazol-2-one;hydrate;hydrochloride |

| Standard InChI | InChI=1S/C10H13N3O2.ClH.H2O/c1-12-7-4-6(11)9(15-3)5-8(7)13(2)10(12)14;;/h4-5H,11H2,1-3H3;1H;1H2 |

| Standard InChI Key | FFSDXVUSJFVUGZ-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=C(C(=C2)N)OC)N(C1=O)C.O.Cl |

| Canonical SMILES | CN1C2=C(C=C(C(=C2)N)OC)N(C1=O)C.O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The base structure of the compound, 5-amino-6-methoxy-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, features a benzimidazole core substituted with amino, methoxy, and methyl groups. The hydrochloride hydrate form introduces a counterion (Cl⁻) and water molecules into the crystal lattice. The molecular formula of the anhydrous hydrochloride is C₁₀H₁₄ClN₃O₂, with a molecular weight of 227.7 g/mol . The hydrate form likely incorporates one or more water molecules, though exact stoichiometry requires further characterization.

Structural Features

Key structural elements include:

-

Benzimidazole core: A fused bicyclic system comprising benzene and imidazole rings.

-

Substituents:

-

Amino group (-NH₂) at position 5.

-

Methoxy group (-OCH₃) at position 6.

-

Methyl groups (-CH₃) at positions 1 and 3.

-

Table 1: Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula (anhydrous) | C₁₀H₁₄ClN₃O₂ | |

| Molecular Weight | 227.7 g/mol | |

| CAS Number (base compound) | 73778-95-7 | |

| Crystal System | Likely monoclinic (inferred) | N/A |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step processes starting from substituted benzene derivatives. A representative pathway includes:

Nitro Reduction and Cyclization

-

Starting material: 5-Nitro-6-methoxy-1,3-dimethylbenzimidazole.

-

Reduction: Iron powder in hydrochloric acid reduces the nitro group to an amino group .

-

Cyclization: Acid-catalyzed intramolecular cyclization forms the benzimidazole core .

-

Salt formation: Treatment with HCl yields the hydrochloride hydrate .

Alternative Methods

Patent WO2011099832A2 describes a related synthesis for 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylic acid, utilizing analogous reduction and cyclization steps . Adapting this method could involve substituting precursors with methoxy and methyl groups.

Optimization Challenges

-

Regioselectivity: Ensuring proper positioning of substituents during cyclization.

-

Purification: Removing byproducts via column chromatography or recrystallization .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in water and polar aprotic solvents (e.g., DMSO) due to ionic character .

-

Stability: Degrades under strong alkaline conditions; stable at pH 2–6.

Spectral Characteristics

-

¹H NMR (D₂O): Signals at δ 2.8–3.1 ppm (N–CH₃), δ 3.7–3.9 ppm (OCH₃), δ 6.5–7.2 ppm (aromatic protons) .

-

IR: Peaks at 1650 cm⁻¹ (C=O stretch), 3400 cm⁻¹ (N–H stretch) .

Applications in Pharmaceutical Research

Biological Activity

Benzimidazole derivatives exhibit:

-

Antimicrobial effects: Disruption of microbial cell wall synthesis .

-

Kinase inhibition: Potential application in oncology (e.g., targeting Bcr-Abl) .

Drug Development

The compound’s structural features make it a candidate for:

-

Prodrug formulations: Amino group facilitates conjugation with targeting moieties.

-

Anti-inflammatory agents: Patent WO2011099832A2 highlights benzimidazoles as TNF-α inhibitors .

Industrial and Chemical Applications

Dye Synthesis

The amino and methoxy groups enable participation in diazo coupling reactions, forming azo dyes for textiles .

Coordination Chemistry

Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalytic systems .

Recent Advances and Future Directions

Synthetic Innovations

Continuous-flow reactors improve yield and safety in nitro reductions .

Therapeutic Exploration

Ongoing studies investigate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume